molecular formula C9H11NO3 B7790324 2,6-Dimethoxybenzaldehyde oxime

2,6-Dimethoxybenzaldehyde oxime

Cat. No.: B7790324
M. Wt: 181.19 g/mol
InChI Key: PFOQWBDLQYJOHM-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxybenzaldehyde oxime is an organic compound with the molecular formula C9H11NO3 It is derived from 2,6-dimethoxybenzaldehyde, which is a benzaldehyde derivative with two methoxy groups attached to the benzene ring The oxime functional group is characterized by the presence of a C=N-OH moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethoxybenzaldehyde oxime can be synthesized through the reaction of 2,6-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:

2,6-Dimethoxybenzaldehyde+Hydroxylamine Hydrochloride2,6-Dimethoxybenzaldehyde Oxime+Water+Sodium Chloride\text{2,6-Dimethoxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Sodium Chloride} 2,6-Dimethoxybenzaldehyde+Hydroxylamine Hydrochloride→2,6-Dimethoxybenzaldehyde Oxime+Water+Sodium Chloride

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key factors in industrial production would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxybenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzonitrile.

    Reduction: Formation of 2,6-dimethoxybenzylamine.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

2,6-Dimethoxybenzaldehyde oxime has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting neurological conditions.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzaldehyde oxime
  • 3,5-Dimethoxybenzaldehyde oxime
  • 2,6-Dihydroxybenzaldehyde oxime

Uniqueness

2,6-Dimethoxybenzaldehyde oxime is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(NE)-N-[(2,6-dimethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-6,11H,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOQWBDLQYJOHM-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.